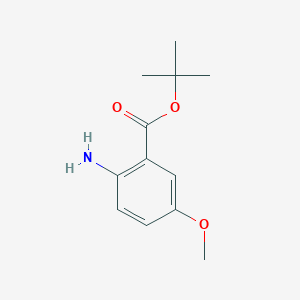![molecular formula C18H21Cl2NO B13572451 N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/structure/B13572451.png)
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide is a compound that features an adamantane moiety linked to a dichlorobenzamide structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The dichlorobenzamide portion of the compound introduces aromaticity and potential sites for further chemical modification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve adamantan-1-ylmethylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,3-dichlorobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The dichlorobenzamide portion can be reduced to form amines or other derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Hydroxylated or carbonylated adamantane derivatives.
Reduction: Amines or other reduced forms of the dichlorobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and rigidity.
作用机制
The mechanism of action of N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The dichlorobenzamide portion can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide can be compared with other adamantane derivatives and dichlorobenzamides:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and specific activities.
Dichlorobenzamides: Compounds such as dichlobenil, a herbicide, share the dichlorobenzamide structure but differ in their substituents and applications.
The uniqueness of this compound lies in its combination of the adamantane and dichlorobenzamide moieties, providing a balance of stability, reactivity, and potential biological activity.
属性
分子式 |
C18H21Cl2NO |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
N-(1-adamantylmethyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C18H21Cl2NO/c19-15-3-1-2-14(16(15)20)17(22)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,21,22) |
InChI 键 |
OFGFKUJAQALHEW-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



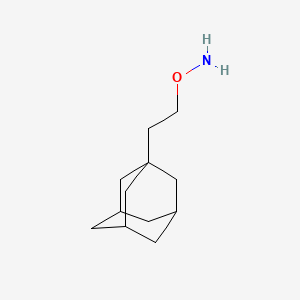
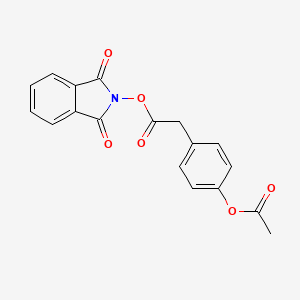
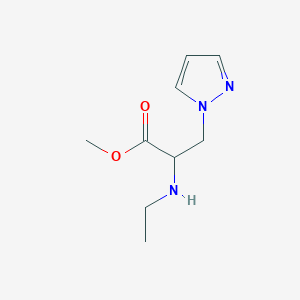
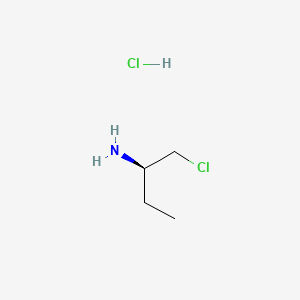
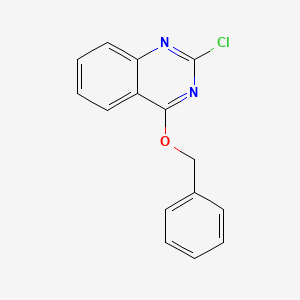
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
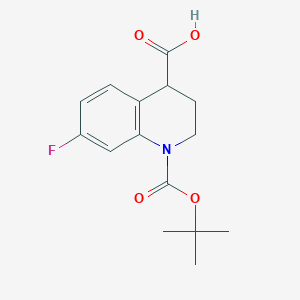
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
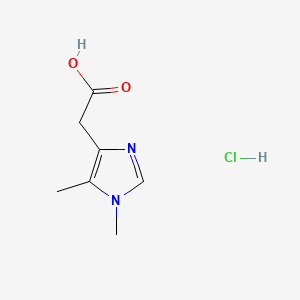

![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
